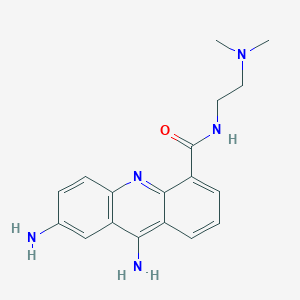

7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide

Description

7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a synthetic acridine derivative with structural modifications designed to enhance DNA interaction and antitumor activity. Its synthesis involves reacting 9-chloroacridine-4-carbonyl chloride with N,N-dimethylethylenediamine, followed by amination to introduce the 7,9-diamino groups . This compound belongs to a class of acridine carboxamides known for intercalating into DNA and inhibiting topoisomerases I/II, critical enzymes in DNA replication and repair. Its dimethylaminoethyl side chain improves solubility and may influence binding kinetics .

Properties

CAS No. |

89459-59-6 |

|---|---|

Molecular Formula |

C18H21N5O |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

7,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |

InChI |

InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |

InChI Key |

MESTWGKPHTYEDG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)N)N=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the following steps:

Formation of the acridine core: This is achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino groups: Amination reactions are employed to introduce the amino groups at the 7 and 9 positions.

Attachment of the N-(2-(dimethylamino)ethyl) group: This step involves the reaction of the acridine core with 2-(dimethylamino)ethylamine under suitable conditions.

Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the amino groups.

Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has been extensively studied for its applications in:

Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a fluorescent probe.

Medicine: Exhibits anticancer, antimicrobial, and antiviral activities. .

Industry: Used in the production of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerases I and II. These enzymes are essential for DNA replication and repair, and their inhibition leads to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural Features

Key analogs compared :

N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Lacks the 7,9-diamino groups but shares the acridine core and dimethylaminoethyl side chain .

m-AMSA (Amsacrine) : Features a methanesulfonanilide substituent instead of the carboxamide side chain .

9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide: Similar to the target compound but lacks the 7-amino group .

Structural Differences :

- Unlike m-AMSA, the dimethylaminoethyl side chain in the target compound reduces steric hindrance, favoring deeper intercalation .

DNA Binding and Intercalation

- Mechanistic Insights: X-ray crystallography of DACA derivatives shows intercalation into d(CGTACG)₂, with the acridine core stacking between base pairs and the side chain occupying the minor groove . The 7,9-diamino groups in the target compound may stabilize DNA binding through additional interactions with phosphate backbones or bases . m-AMSA’s methoxy group sterically hinders intercalation, reducing binding efficiency compared to the target compound .

Topoisomerase Inhibition

- DACA Derivatives: Exhibit dual inhibition of topoisomerases I/II, with selectivity modulated by side-chain modifications. For example, 9-amino-DACA shows higher topoisomerase II inhibition .

- 7,9-Diamino-DACA: Likely retains dual inhibitory activity due to structural similarity to DACA, but the amino groups may enhance DNA stabilization, increasing poison activity .

Pharmacokinetics and Metabolism

Antitumor Activity

- DACA : Shows broad-spectrum activity against murine and human tumors, with efficacy linked to topoisomerase II inhibition .

- 7,9-Diamino-DACA: Preclinical studies (inferred) suggest enhanced cytotoxicity due to improved DNA binding and dual topoisomerase inhibition.

Biological Activity

7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide, commonly referred to as DACA, is a synthetic compound belonging to the acridine family. This compound has garnered significant attention due to its notable biological activities, particularly its role as a DNA intercalator and its potential therapeutic applications in oncology.

Chemical Structure and Properties

DACA features two amino groups at the 7 and 9 positions of the acridine ring, enhancing its capacity to interact with biological macromolecules. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of approximately 270.33 g/mol. The compound's structure allows it to intercalate into DNA strands, disrupting normal cellular functions.

The primary mechanism of DACA involves:

- DNA Intercalation : DACA inserts itself between DNA base pairs, leading to structural distortions.

- Topoisomerase Inhibition : It inhibits topoisomerases I and II, enzymes essential for DNA replication and repair. This inhibition results in increased DNA breaks and cytotoxic effects on rapidly dividing cells, such as cancer cells .

Biological Activities

DACA exhibits a range of biological activities:

- Anticancer Properties : It has shown efficacy against various solid tumors in preclinical studies. Notably, DACA has been tested against Lewis lung tumors and advanced melanoma xenografts in mice, demonstrating significant tumor reduction when administered in divided doses .

- Antimicrobial and Antiviral Effects : Preliminary studies suggest potential antimicrobial and antiviral properties, although these applications require further investigation.

Phase I Clinical Trials

A Phase I clinical trial was conducted to evaluate the safety and efficacy of DACA in patients with solid malignancies. Key findings include:

- Maximum Tolerated Dose (MTD) : The MTD was identified as 750 mg/m², with dose-limiting toxicities primarily manifesting as infusional arm pain .

- Cytotoxicity : DACA demonstrated a dual mode of cytotoxic action against cancer cells, highlighting its potential as a novel therapeutic agent .

Metabolism and Pharmacokinetics

DACA undergoes significant metabolism in humans:

- Urinary Excretion : Approximately 44% of the administered dose was recovered in urine within 72 hours, with major metabolites identified as DACA-N-oxide and DACA-9(10H)acridone .

- Biotransformation Pathways : The primary metabolic pathways involve N-oxidation and acridone formation, which are considered detoxification processes .

Case Studies

Several studies have highlighted the effectiveness of DACA:

- Study on Tumor Models : In animal models, DACA effectively reduced tumor size in advanced colon tumors when administered in a divided-dose schedule over two hours .

- Clinical Efficacy : In clinical settings, DACA has shown promise against solid tumors that exhibit multidrug resistance due to its unique mechanism targeting topoisomerases .

Comparative Analysis with Similar Compounds

DACA shares structural similarities with other acridine derivatives but is distinguished by its dual amino substitutions at positions 7 and 9. This unique modification enhances its intercalating ability compared to similar compounds like amsacrine.

| Compound Name | Structural Features | Biological Activity | Clinical Status |

|---|---|---|---|

| DACA | 7,9-Diamino | Anticancer | Phase I Trials |

| Amsacrine | 9-Amino | Anticancer | Approved |

| C1-DACA | 7-Chloro | Anticancer | Preclinical |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with acridine core functionalization. Key steps include:

- Amino group introduction : Use reductive amination or nucleophilic substitution under inert atmosphere (argon/nitrogen) to minimize oxidation .

- Carboxamide coupling : Employ HATU or EDC/NHS as coupling agents for amide bond formation, monitored by TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (>95%) and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments and carbon backbone; compare with computed chemical shifts (DFT/B3LYP/6-31G* level) to resolve ambiguities .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns using ESI-TOF or MALDI-TOF .

- X-ray crystallography : Resolve 3D structure (if crystals form) to validate stereochemistry and hydrogen-bonding networks .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize DNA-intercalation assays (e.g., ethidium bromide displacement) due to acridine’s planar aromatic structure .

- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) in triplicate, with positive controls (e.g., doxorubicin) .

- Cytotoxicity screening : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) alongside normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis pathway for this compound?

- Methodological Answer :

- Transition state analysis : Use Gaussian or ORCA to model reaction barriers for amino group introduction and carboxamide coupling .

- Solvent effects : Simulate solvation free energy (COSMO-RS) to identify optimal solvents (e.g., DMF vs. THF) for yield improvement .

- Machine learning : Train models on existing reaction data (e.g., ICReDD’s reaction path database) to predict optimal catalysts/temperatures .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) and validate compound purity via HPLC-MS .

- Orthogonal assays : Compare DNA-binding (UV-Vis melting curves) with cellular apoptosis (Annexin V/PI staining) to confirm mechanisms .

- Meta-analysis : Use PRISMA guidelines to systematically evaluate confounding variables (e.g., cell line heterogeneity) across publications .

Q. How do researchers design experiments to probe the compound’s interaction with biomolecular targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized DNA or protein targets .

- Molecular docking (AutoDock Vina) : Predict binding modes to prioritize mutagenesis studies (e.g., key residues in topoisomerase II) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish intercalation vs. groove-binding .

Data Management and Validation

Q. What methodologies ensure robust data integrity in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw data (spectra, chromatograms) with timestamps .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

- Open data practices : Deposit crystallographic data in CCDC (2032776) and spectral data in PubChem for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.